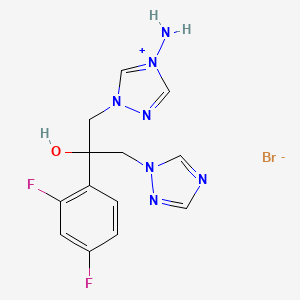
4-氨基氟康唑溴化物
描述
4-Amino Fluconazole Bromide is a derivative of fluconazole, a widely used antifungal agent. This compound belongs to the azole class of antifungal drugs, which are known for their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes . The molecular formula of 4-Amino Fluconazole Bromide is C13H14F2N7O.Br, and it has a molecular weight of 402.20 g/mol .
科学研究应用
4-Amino Fluconazole Bromide has several applications in scientific research:
作用机制
Target of Action
The primary target of 4-Amino Fluconazole Bromide, similar to Fluconazole, is the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell wall .
Mode of Action
4-Amino Fluconazole Bromide acts as a very selective inhibitor of its target enzyme . By inhibiting lanosterol 14-α-demethylase, it prevents the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to an alteration in the fungal cell membrane, impairing its function and leading to the death of the fungal cell .
Biochemical Pathways
The inhibition of lanosterol 14-α-demethylase disrupts the ergosterol biosynthesis pathway . Ergosterol is crucial for maintaining the integrity and fluidity of the fungal cell membrane . Its depletion and the concurrent accumulation of toxic methylated sterol precursors exert a fungistatic effect, inhibiting the growth and replication of the fungal cell .
生化分析
Biochemical Properties
Role in Biochemical Reactions: 4-Amino Fluconazole Bromide interacts with several biomolecules, including enzymes and proteins. Notably, it affects sterol biosynthesis by inhibiting the sterols pathway. By blocking the conversion of squalene to cholesterol, it indirectly impacts lipid metabolism. Additionally, it modulates the production of unsaponifiable matter (UM), such as squalene and β-carotene, which play essential roles in cell growth and intracellular metabolism .
Cellular Effects
Impact on Cell Function: 4-Amino Fluconazole Bromide influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By altering sterol biosynthesis, it indirectly impacts lipid composition and membrane function. Furthermore, increased UM production (e.g., β-carotene) enhances intracellular oxidation resistance, protecting fatty acids from oxidation .
Molecular Mechanism
Mechanism of Action: At the molecular level, 4-Amino Fluconazole Bromide exerts its effects by inhibiting squalene flow to cholesterol. This disruption in sterol biosynthesis impacts lipid homeostasis and membrane properties. Additionally, it enhances reducing power (NADPH levels), promoting fatty acid synthesis .
Dosage Effects in Animal Models
Threshold and Toxic Effects: In animal models, the compound’s effects vary with dosage. Researchers have identified threshold effects, as well as potential toxicity at high doses. Understanding the dose-response relationship is crucial for safe and effective use .
Transport and Distribution
Intracellular Localization: The compound’s transport and distribution within cells and tissues involve interactions with transporters and binding proteins. Localization affects its availability and function. Investigating these processes provides insights into its therapeutic potential .
Subcellular Localization
Targeting Signals and Modifications: 4-Amino Fluconazole Bromide localizes to specific compartments or organelles within cells. Post-translational modifications and targeting signals guide its activity. Understanding subcellular localization enhances our knowledge of its biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino Fluconazole Bromide typically involves the reaction of fluconazole with an amination reagent under controlled conditions. One common method involves the use of trimethyl thionyl bromide as a base catalyst, which reacts with fluconazole to introduce the amino group at the desired position . The reaction is carried out in a suitable solvent, such as dichloromethane, at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of 4-Amino Fluconazole Bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product with high purity .
化学反应分析
Types of Reactions
4-Amino Fluconazole Bromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Nitro derivatives of 4-Amino Fluconazole Bromide.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Fluconazole: The parent compound, widely used as an antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Itraconazole: Known for its effectiveness against a wide range of fungal infections.
Uniqueness
4-Amino Fluconazole Bromide is unique due to the presence of the amino group, which enhances its antifungal activity and potentially reduces resistance development compared to other azole antifungals . This modification also allows for the exploration of new therapeutic applications and improved pharmacokinetic properties .
属性
IUPAC Name |
1-(4-amino-1,2,4-triazol-4-ium-1-yl)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N7O.BrH/c14-10-1-2-11(12(15)3-10)13(23,4-21-7-17-6-18-21)5-22-9-20(16)8-19-22;/h1-3,6-9,23H,4-5,16H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIWHMKVRUYLHG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=[N+](C=N3)N)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


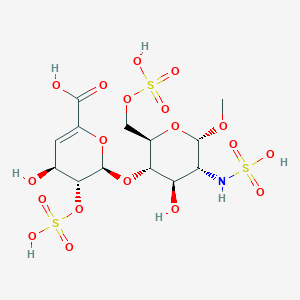
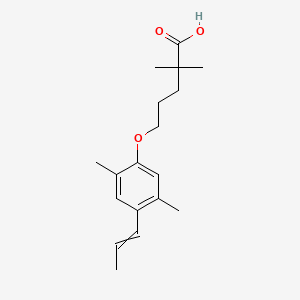
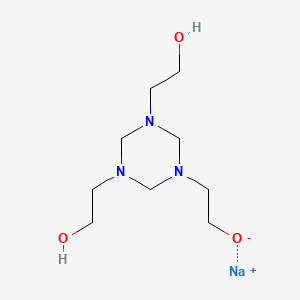

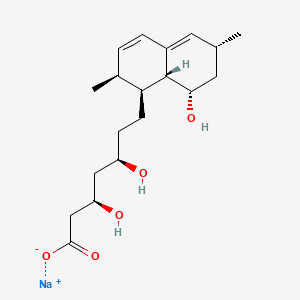
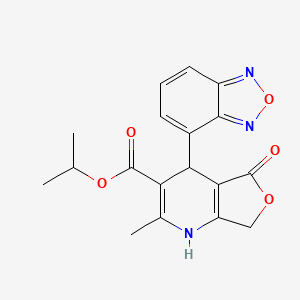
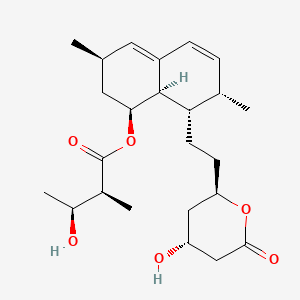
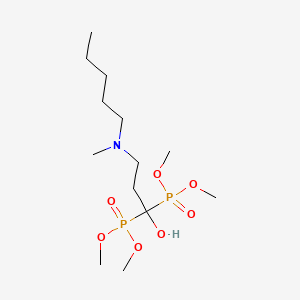
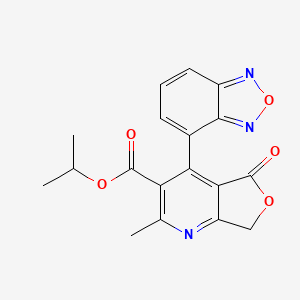
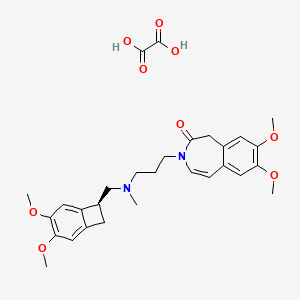
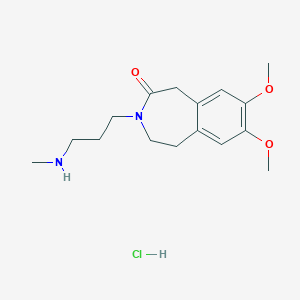
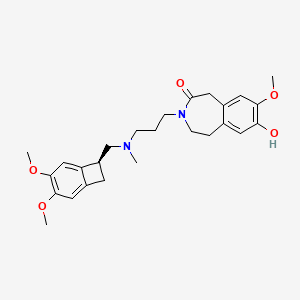
![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)
